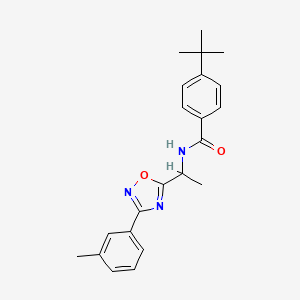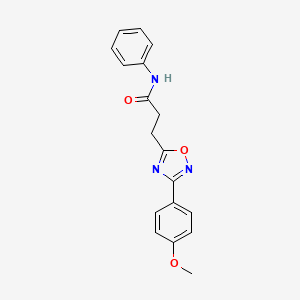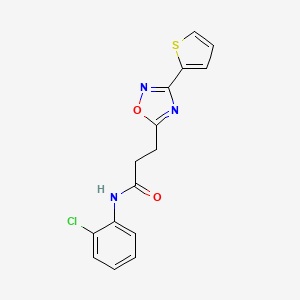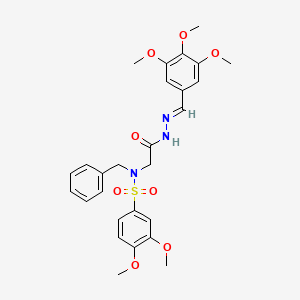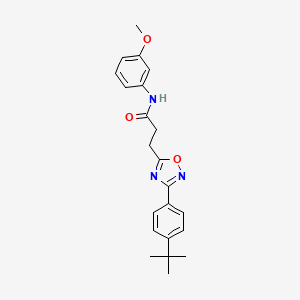![molecular formula C17H14N4O2 B7685579 N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7685579.png)
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide, commonly known as EPC-K1, is a small molecule compound that has gained significant attention in scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. EPC-K1 has been shown to have potential therapeutic applications in cancer treatment, neurodegenerative diseases, and viral infections.
科学研究应用
EPC-K1 has been extensively studied for its potential therapeutic applications in cancer treatment. CK2 is overexpressed in several types of cancer and is associated with tumor progression and resistance to chemotherapy. EPC-K1 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy drugs. In addition, EPC-K1 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has also been investigated for its antiviral activity against hepatitis C virus and human papillomavirus.
作用机制
EPC-K1 inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents CK2 from phosphorylating its downstream targets, which are involved in cell proliferation, survival, and apoptosis. EPC-K1 has been shown to selectively inhibit CK2 over other protein kinases, making it a promising therapeutic candidate.
Biochemical and Physiological Effects
EPC-K1 has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. In animal models of neurodegenerative diseases, EPC-K1 has been shown to reduce oxidative stress and inflammation, which are major contributors to neuronal damage. EPC-K1 has also been shown to inhibit viral replication by targeting the viral protein kinases.
实验室实验的优点和局限性
EPC-K1 has several advantages for lab experiments, including its high potency and selectivity for CK2. It is also relatively easy to synthesize and has good solubility in aqueous and organic solvents. However, EPC-K1 has some limitations, such as its short half-life and low bioavailability in vivo. These issues can be addressed by developing more stable analogs and optimizing the dosing regimen.
未来方向
There are several future directions for EPC-K1 research, including developing more potent and selective analogs, investigating its pharmacokinetics and pharmacodynamics in vivo, and exploring its potential applications in combination therapy with other drugs. EPC-K1 can also be used as a tool compound to study the role of CK2 in various cellular processes and diseases. Overall, EPC-K1 has shown great promise as a therapeutic candidate and a valuable research tool in the field of protein kinase inhibitors.
合成方法
The synthesis of EPC-K1 involves a multi-step process that starts with the reaction of 2-aminofuran with 2-bromoacetylpyrazoloquinoline. The resulting intermediate is then reacted with ethyl bromoacetate, followed by hydrolysis and cyclization to obtain the final product. The yield of EPC-K1 can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
属性
IUPAC Name |
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-2-21-16-12(10-11-6-3-4-7-13(11)18-16)15(20-21)19-17(22)14-8-5-9-23-14/h3-10H,2H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRZNPFREUJHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


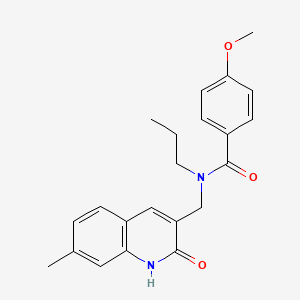
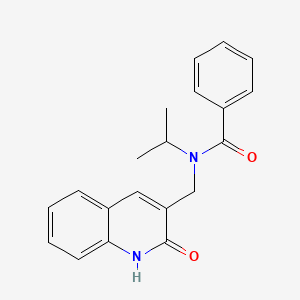
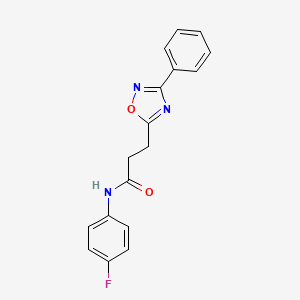
![3-[4-[(4-Methylphenyl)sulfamoyl]phenyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B7685514.png)
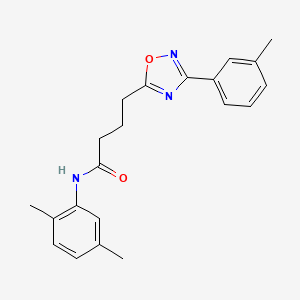

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7685532.png)

